N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities.
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
The compound N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been found to interact with CDK2, a cyclin-dependent kinase . This interaction is significant as CDK2 plays a crucial role in cell proliferation . The compound’s interaction with CDK2 suggests its potential role in biochemical reactions related to cell growth and division .
Cellular Effects
This compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . It binds to the active site of CDK2, leading to the inhibition of this enzyme . This interaction is facilitated by essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Its significant cytotoxic activities against various cell lines suggest potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests it may influence pathways related to cell proliferation .
Transport and Distribution
Its interaction with CDK2 suggests it may be localized to regions of the cell where this enzyme is active .
Subcellular Localization
Given its interaction with CDK2, it may be localized to the nucleus where CDK2 is typically active .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioacetamide group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the thioacetamide group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the benzyl moiety .
Scientific Research Applications
N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It shows promise in the development of anticancer agents due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thioglycoside derivatives: These compounds also feature sulfur-containing groups and have shown significant biological activities.
Uniqueness
What sets N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide apart is its specific combination of functional groups, which enhances its ability to interact with molecular targets and exhibit potent biological activities. This unique structure makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
N-benzyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-18(21-11-15-7-3-1-4-8-15)13-27-20-17-12-24-25(19(17)22-14-23-20)16-9-5-2-6-10-16/h1-10,12,14H,11,13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNRZTXYQCSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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